4-(Pentafluoroethyl)benzylamine
Overview
Description
4-(Pentafluoroethyl)benzylamine is an organic compound with the chemical formula C9H8F5N. It is a derivative of benzylamine, where a pentafluoroethyl group is attached to the benzene ring. This compound is known for its unique properties, including its solubility in organic solvents like ethanol and dimethyl sulfoxide, and its insolubility in water . It appears as a colorless liquid or solid with an irritating ammonia odor .
Preparation Methods
4-(Pentafluoroethyl)benzylamine can be synthesized through various methods. One common synthetic route involves the Schiff base reaction of benzaldehyde with 4-cyano-1,1,1,3,3,3-hexafluoropropane under basic conditions . Another method involves the reduction of 4-pentafluoroethylbenzonitrile using lithium aluminum hydride in diethyl ether . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Pentafluoroethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Pentafluoroethyl)benzylamine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of amino acid mimetics and other therapeutic agents.
Materials Science: This compound is utilized in the development of moisture-resistant and electronically enhanced perovskite films for solar cells.
Organic Synthesis: It serves as a building block for various organic compounds and is involved in the synthesis of optically active amino acid mimetics.
Geological and Environmental Studies: It is used in techniques for oxygen extraction from oxides and silicates for isotopic analysis.
Mechanism of Action
The mechanism of action of 4-(Pentafluoroethyl)benzylamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Pentafluoroethyl)benzylamine can be compared with other similar compounds such as benzylamine and 4-fluorobenzylamine. While benzylamine is a simpler compound without the pentafluoroethyl group, 4-fluorobenzylamine has a single fluorine atom attached to the benzene ring. The presence of the pentafluoroethyl group in this compound imparts unique properties, such as increased electron-withdrawing effects and enhanced stability . This makes it particularly useful in applications requiring high chemical stability and specific electronic properties.
Similar Compounds
- Benzylamine
- 4-Fluorobenzylamine
- 2-Phenethylamine
Properties
IUPAC Name |
[4-(1,1,2,2,2-pentafluoroethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4H,5,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKERQTORZIQKHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563889 | |
Record name | 1-[4-(Pentafluoroethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128273-62-1 | |
Record name | 4-(1,1,2,2,2-Pentafluoroethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128273-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Pentafluoroethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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